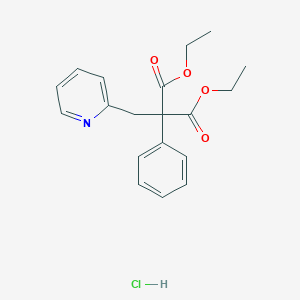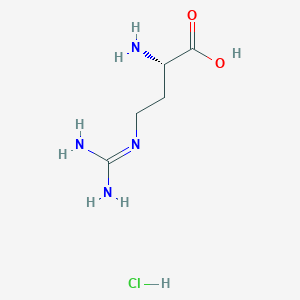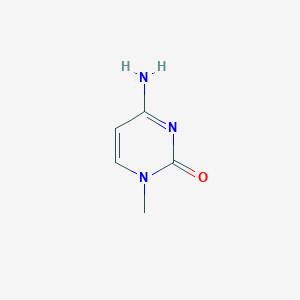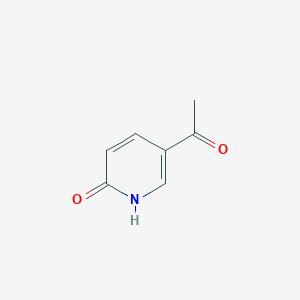
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
Overview
Description
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is an organic compound with the molecular formula C19H22ClNO4. It is a pyridinium salt characterized by the presence of a phenethyl group substituted with two ethoxycarbonyl groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride typically involves the reaction of pyridine with a phenethyl derivative that contains two ethoxycarbonyl groups. One common method includes the following steps:
Starting Materials: Pyridine and 2-(beta,beta-diethoxycarbonylphenethyl) bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.
Procedure: Pyridine is added to a solution of 2-(beta,beta-diethoxycarbonylphenethyl) bromide in the chosen solvent. The mixture is heated under reflux for several hours.
Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include hydroxypyridinium, aminopyridinium, or thiopyridinium derivatives.
Oxidation Products: Oxidation can lead to the formation of pyridinium N-oxide derivatives.
Reduction Products: Reduction typically yields the corresponding dihydropyridine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and pyridinium derivatives.
Scientific Research Applications
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The ethoxycarbonyl groups can undergo hydrolysis, releasing active carboxylic acids that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium bromide
- 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium iodide
- 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium sulfate
Uniqueness
Compared to its analogs, 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research applications where chloride ions play a crucial role.
Properties
IUPAC Name |
diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-3-23-17(21)19(18(22)24-4-2,15-10-6-5-7-11-15)14-16-12-8-9-13-20-16;/h5-13H,3-4,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAMNMQXMJMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163002 | |
| Record name | 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-12-2 | |
| Record name | Propanedioic acid, 2-phenyl-2-(2-pyridinylmethyl)-, 1,3-diethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(β,β-diethoxycarbonylphenethyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















